L-Tyrosylglycyl-L-leucyl-L-phenylalanine
Description
Properties
CAS No. |
198284-23-0 |
|---|---|
Molecular Formula |
C26H34N4O6 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C26H34N4O6/c1-16(2)12-21(25(34)30-22(26(35)36)14-17-6-4-3-5-7-17)29-23(32)15-28-24(33)20(27)13-18-8-10-19(31)11-9-18/h3-11,16,20-22,31H,12-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t20-,21-,22-/m0/s1 |
InChI Key |
JMEQPUQYEDILLR-FKBYEOEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Computational and Theoretical Investigations of L Tyrosylglycyl L Leucyl L Phenylalanine
In Silico Structural Elucidation and Conformational Dynamics of L-Tyrosylglycyl-L-leucyl-L-phenylalanine
Understanding the three-dimensional structure and dynamic behavior of this compound is fundamental to elucidating its function. Computational approaches provide a powerful lens through which to explore these characteristics at an atomic level of detail.
Molecular Dynamics Simulations for Solvent Effects and Flexibility
Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, offering insights into the time-evolution of molecular systems. For this compound, MD simulations can illuminate how its structure and flexibility are influenced by its environment, particularly the solvent.
In a typical MD setup, the tetrapeptide is placed in a simulation box filled with a chosen solvent, commonly water to mimic physiological conditions, or other solvents to explore its behavior in different chemical environments. The interactions between all atoms are described by a force field, such as AMBER or CHARMM. The simulation then numerically solves Newton's equations of motion for each atom, generating a trajectory that describes the molecule's dynamic behavior over time.
Key analyses of the MD trajectory for this compound would include:
Root Mean Square Fluctuation (RMSF): To identify regions of high flexibility along the peptide backbone and in the side chains.
Radius of Gyration (Rg): To evaluate the compactness of the peptide's conformation over time.
Solvent Accessible Surface Area (SASA): To determine the extent to which different parts of the peptide are exposed to the solvent.
These simulations can reveal, for instance, whether the peptide adopts a more compact or extended conformation in aqueous solution and how the hydrophobic side chains of leucine (B10760876) and phenylalanine might interact to minimize contact with water.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound
| Parameter | Value |
| Force Field | AMBER ff19SB |
| Solvent Model | TIP3P Water |
| Box Type | Triclinic |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 500 ns |
| Integration Time Step | 2 fs |
Quantum Chemical Calculations of Electronic Structure and Energetics
While MD simulations excel at describing the dynamic behavior of large systems, quantum chemical calculations provide a more accurate description of the electronic structure and energetics of a molecule. For this compound, methods like Density Functional Theory (DFT) can be used to investigate its intrinsic properties.
These calculations can determine:
Optimized Geometries: The most stable, low-energy conformations of the peptide in a vacuum.
Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding chemical reactivity.
Electrostatic Potential: Mapping the charge distribution on the molecular surface to identify regions that are electron-rich or electron-poor, which can be crucial for molecular recognition.
Vibrational Frequencies: Which can be compared with experimental spectroscopic data to validate the computed structures.
Due to their computational cost, quantum chemical calculations are typically performed on a limited number of conformations, often those identified as being highly populated in MD simulations.
Conformational Space Sampling and Ensemble Generation
A significant challenge in studying flexible molecules like this compound is the vastness of their conformational space. Standard MD simulations may not be sufficient to explore all possible conformations within a reasonable timescale. Advanced sampling techniques are therefore employed to generate a representative ensemble of structures.
Methods such as:
Replica Exchange Molecular Dynamics (REMD): In which multiple simulations are run in parallel at different temperatures, with periodic exchanges of coordinates between them. This allows the system to overcome energy barriers more easily and sample a wider range of conformations.
Metadynamics: This method involves adding a history-dependent bias potential to the system's energy landscape, which discourages the simulation from revisiting previously explored conformations and encourages it to explore new ones.
The resulting conformational ensemble provides a more complete picture of the peptide's structural diversity and can be used for further analysis, such as docking studies.
Computational Prediction of Biological Interactions of this compound
A key goal of computational studies is to predict how a molecule might interact with biological targets, such as proteins or receptors. This can provide valuable hypotheses for experimental investigation.
Molecular Docking Studies with Hypothesized Receptor Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the case of this compound, docking could be used to predict its binding mode to a hypothesized receptor.
The process involves:
Preparation of the Receptor and Ligand: Obtaining or modeling the 3D structures of the receptor and the tetrapeptide (often using conformations from an ensemble).
Docking Simulation: Using a docking program (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the peptide within the receptor's binding site.
Scoring: Evaluating each potential binding pose using a scoring function that estimates the binding affinity.
The results of a docking study are a set of predicted binding poses, ranked by their scores. These can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
Binding Affinity Prediction Methodologies (e.g., MM/PBSA, MM/GBSA)
While docking provides a rapid assessment of potential binding modes, more accurate methods are often needed to estimate the binding free energy. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose. nih.gov
These methods calculate the binding free energy by combining the molecular mechanics energy of the complex with continuum solvation models. nih.gov The binding free energy is typically decomposed into several components:
ΔE_MM: The change in molecular mechanics energy in the gas phase, including van der Waals and electrostatic interactions.
ΔG_solv: The change in solvation free energy, which is further divided into a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a nonpolar component (often estimated from the solvent-accessible surface area).
-TΔS: The change in conformational entropy upon binding, which is often a challenging term to calculate accurately and is sometimes omitted when comparing similar ligands. nih.gov
MM/PBSA and MM/GBSA are often applied to snapshots from an MD simulation of the peptide-receptor complex to average over thermal fluctuations. researchgate.net These methods can provide a more quantitative prediction of binding affinity and help to identify the key energetic contributions to binding. nih.govresearchgate.net
Table 2: Hypothetical MM/PBSA Binding Free Energy Components for this compound with a Hypothesized Receptor (in kcal/mol)
| Energy Component | Value |
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -22.3 |
| Polar Solvation Energy | +35.1 |
| Nonpolar Solvation Energy | -4.8 |
| Total Binding Free Energy (ΔG_bind) | -37.7 |
Protein-Peptide Interaction Network Analysis
Protein-peptide interactions are fundamental to a vast array of cellular processes, including signal transduction and metabolic regulation. tdcommons.ai Computational analysis of the protein-peptide interaction network (PPIN) for this compound allows for a systems-level understanding of its potential biological roles. nih.gov In such a network, proteins are represented as nodes, and the physical interactions between them are depicted as edges. nih.gov By introducing the tetrapeptide into this network, its potential binding partners can be identified, and the functional implications of these interactions can be elucidated.
The construction of a PPIN for this tetrapeptide begins with the identification of its potential interacting proteins using computational methods like molecular docking or by screening against databases of known protein-peptide interactions. creative-proteomics.com Once a set of putative interacting partners is established, a network can be constructed and analyzed. creative-proteomics.comacs.org The analysis of this network can reveal key information, such as identifying "hub" proteins that interact with numerous other proteins and are often critical for cellular function. nih.gov Furthermore, by studying the network topology, researchers can predict the potential downstream effects of the peptide's binding to a particular protein. nih.gov For instance, the interaction of this compound with a specific kinase could modulate a signaling pathway, and the network analysis can help to map out the components of this pathway.
The insights gained from PPIN analysis can guide further experimental validation and provide a holistic view of the peptide's biological context. computabio.com This approach transforms the study of a single peptide from an isolated interaction to a component within the complex machinery of the cell.
| Potential Interacting Protein | Protein Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues on Protein | Potential Biological Process Modulated |
|---|---|---|---|---|
| Protein Kinase A | Kinase | -8.5 | Lys72, Glu91, Asp184 | Cellular signaling, Metabolism |
| Human Serum Albumin | Transport Protein | -7.2 | Trp214, Arg218, Tyr411 | Pharmacokinetics, Bioavailability |
| Cathepsin B | Protease | -9.1 | Cys29, His199, Gln23 | Protein degradation, Apoptosis |
| Estrogen Receptor Alpha | Nuclear Receptor | -8.8 | Arg394, Glu353, His524 | Gene expression, Hormone signaling |
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Analogues
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for the rational design and optimization of bioactive peptides. mdpi.com These approaches establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. uestc.edu.cn For analogues of this compound, QSAR can be employed to predict the activity of novel, unsynthesized peptides, thereby accelerating the discovery of potent and selective therapeutic agents. mdpi.comresearchgate.net
The foundation of any QSAR model is the numerical representation of the molecular structure through descriptors. proquest.com For a series of peptide analogues derived from this compound, a wide array of descriptors can be calculated. These can be broadly categorized as:
Physicochemical descriptors: These describe properties like hydrophobicity, isoelectric point, and molecular weight of the amino acid residues and the entire peptide.
Topological descriptors: These are derived from the 2D representation of the peptide and describe aspects of molecular connectivity and shape.
3D-Structural descriptors: These are calculated from the 3D conformation of the peptide and include parameters like surface area and volume. proquest.com
Amino Acid Descriptors (AADs): These are numerical values that represent the properties of the 20 natural amino acids and can be used to encode the peptide sequence. acs.org
Once a large number of descriptors are calculated, it is crucial to select a subset of the most relevant features to build a robust and predictive QSAR model. nih.govsemanticscholar.org This process, known as feature selection, helps to reduce model complexity and the risk of overfitting. nih.govnih.gov Common feature selection techniques include:
Genetic Algorithms: Inspired by natural evolution, these algorithms iteratively select and combine descriptors to find the optimal subset. nih.gov
Forward Selection and Backward Elimination: These are stepwise methods that add or remove descriptors one at a time based on their contribution to the model's performance. nih.gov
Recursive Feature Elimination: This method recursively builds a model and removes the weakest feature until the desired number of features is reached.
| Descriptor Type | Example Descriptors | Information Encoded |
|---|---|---|
| Physicochemical | Hydrophobicity, pI, Molecular Weight | Properties of amino acids and the whole peptide. |
| Topological | Wiener index, Randic index | Molecular branching and connectivity. |
| 3D-Structural | Solvent Accessible Surface Area (SASA), Molecular Volume | Three-dimensional shape and size. |
| Electronic | Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity. |
With a set of selected descriptors, various machine learning algorithms can be used to build the QSAR model that predicts the biological activity of this compound analogues. nih.govmdpi.com The choice of the algorithm depends on the nature of the data and the complexity of the structure-activity relationship. mdpi.com Commonly used machine learning models in peptide QSAR include:
Partial Least Squares (PLS): A linear regression method that is well-suited for datasets with more descriptors than compounds.
Support Vector Machines (SVM): A powerful algorithm that can model both linear and non-linear relationships by mapping the data to a higher-dimensional space. mdpi.com
Random Forest (RF): An ensemble method that builds multiple decision trees and combines their predictions to improve accuracy and reduce overfitting. mdpi.com
Artificial Neural Networks (ANN): These models are inspired by the human brain and can capture highly complex, non-linear patterns in the data.
These models, once trained and validated, can be used to screen virtual libraries of this compound analogues and prioritize the most promising candidates for synthesis and experimental testing. researchgate.net
| Machine Learning Model | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Partial Least Squares (PLS) | Linear regression | Handles multicollinearity well, interpretable. | Assumes a linear relationship. |
| Support Vector Machines (SVM) | Classification and regression based on hyperplanes. | Effective in high-dimensional spaces, can model non-linear relationships. | Computationally intensive for large datasets. |
| Random Forest (RF) | Ensemble of decision trees. | High accuracy, robust to overfitting, provides feature importance. | Can be a "black box" model, less interpretable. |
| Artificial Neural Networks (ANN) | Interconnected nodes simulating neurons. | Can model highly complex non-linear relationships. | Requires large datasets, prone to overfitting, "black box" nature. |
De Novo Design Principles for Peptides Incorporating this compound Motifs
De novo design refers to the creation of novel peptide sequences with desired properties from scratch, rather than by modifying existing ones. nih.govnih.gov Computational de novo design principles can be applied to generate new peptides that incorporate the this compound motif, aiming for enhanced biological activity, stability, or target specificity. rsc.org
Several algorithmic approaches can be employed to explore the vast sequence space and identify optimal peptide sequences. nih.gov These algorithms are often guided by a scoring function that evaluates the "fitness" of a generated sequence based on predicted properties like binding affinity or stability. oup.com
Evolutionary Algorithms: These algorithms mimic the process of natural selection. peptidetherapeutics.org A population of initial peptide sequences is generated and iteratively subjected to mutation and crossover operations. The fittest sequences are selected to proceed to the next generation, gradually evolving towards optimal solutions.
Monte Carlo Methods: These methods involve making random changes to a peptide sequence and accepting or rejecting the changes based on a probability function that depends on the change in the scoring function. This allows for the exploration of a wide range of sequences.
Generative Models: Deep learning-based generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns in known peptide sequences and generate new, diverse sequences with desired characteristics. nih.gov
These algorithms can be constrained to ensure that the this compound motif is preserved while optimizing the surrounding amino acid residues for a specific function.
| Algorithmic Approach | Core Principle | Application in Peptide Design |
|---|---|---|
| Evolutionary Algorithms | Simulates natural evolution (mutation, crossover, selection). | Optimizing peptide sequences for enhanced binding affinity or stability. |
| Monte Carlo Simulations | Random sampling to explore conformational and sequence space. | Predicting the most stable conformations and identifying key residues for activity. |
| Generative Deep Learning Models | Learning from existing data to generate novel sequences. | Creating diverse libraries of new peptides with desired properties. |
While peptides can be potent biological effectors, they often suffer from poor metabolic stability and low oral bioavailability. mdpi.comnih.gov Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to overcome these limitations. nih.gov The rational design of peptidomimetics based on the this compound structure involves identifying the key pharmacophoric features responsible for its biological activity and incorporating them into a more drug-like scaffold. nih.gov
The design process typically starts with determining the bioactive conformation of the tetrapeptide, often through computational methods like molecular dynamics simulations. chemrxiv.org Once the 3D arrangement of the key functional groups (the pharmacophore) is understood, various strategies can be employed to create peptidomimetics: nih.gov
Backbone Modifications: Replacing the amide bonds with more stable isosteres to prevent enzymatic degradation.
Side Chain Modifications: Altering the amino acid side chains to improve binding affinity or selectivity.
Scaffold Hopping: Replacing the peptide backbone with a non-peptidic scaffold that maintains the correct spatial orientation of the pharmacophoric groups.
These rationally designed peptidomimetics can retain the biological activity of the parent peptide while exhibiting improved pharmacokinetic properties, making them more viable as therapeutic candidates. mdpi.com
| Peptidomimetic Strategy | Description | Advantage |
|---|---|---|
| Backbone Isosteres | Replacing peptide bonds with non-natural linkages (e.g., reduced amides, esters). | Increased resistance to proteolytic degradation. |
| Constrained Peptides | Introducing cyclic structures or other constraints to lock the peptide in its bioactive conformation. | Enhanced binding affinity and selectivity. |
| Non-peptide Scaffolds | Using small organic molecules as a template to present the key pharmacophoric groups. | Improved oral bioavailability and cell permeability. |
Biosynthesis and Biodegradation Pathways of L Tyrosylglycyl L Leucyl L Phenylalanine
Enzymatic Biogenesis Hypotheses for L-Tyrosylglycyl-L-leucyl-L-phenylalanine
The synthesis of peptides in organisms is a complex process, primarily governed by two major pathways: ribosomal synthesis followed by post-translational processing, and non-ribosomal synthesis. For a relatively short peptide like this compound, both pathways are plausible.
Post-Translational Processing of Larger Protein Precursors
One major hypothesis for the biogenesis of this compound involves the proteolytic cleavage of a larger, inactive precursor protein. This process, known as post-translational modification, is a common mechanism for producing biologically active peptides. nih.gov In this scenario, a specific protein containing the amino acid sequence -Tyr-Gly-Leu-Phe- within its primary structure would be synthesized by the ribosome. Following synthesis and proper folding, this precursor protein would be targeted by specific protease enzymes called endopeptidases.
These endopeptidases would recognize and cleave the peptide bonds at specific sites flanking the tetrapeptide sequence, releasing this compound. The specificity of this cleavage is critical and is determined by the amino acid sequences surrounding the target tetrapeptide. While a specific precursor protein for this compound has not been definitively identified in the literature, this remains a primary hypothetical pathway for its endogenous formation, similar to how many neuropeptides and peptide hormones are produced.
Non-Ribosomal Peptide Synthetase (NRPS) Pathways Investigation
An alternative hypothesis for the synthesis of this compound, particularly in microorganisms like bacteria and fungi, is through the action of Non-Ribosomal Peptide Synthetases (NRPSs). wikipedia.org These are large, modular enzymatic complexes that synthesize peptides directly without an mRNA template. nih.gov NRPSs are known for their ability to incorporate a wide variety of amino acids, including non-proteinogenic ones. wikipedia.orgnih.gov
A hypothetical NRPS system for synthesizing this tetrapeptide would be composed of four distinct modules, with each module responsible for the incorporation of one amino acid in the correct sequence. researchgate.net
Module 1: Would select and activate L-Tyrosine.
Module 2: Would select and activate Glycine.
Module 3: Would select and activate L-Leucine.
Module 4: Would select and activate L-Phenylalanine.
Each module typically contains a set of core domains: an Adenylation (A) domain for amino acid selection and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for holding the growing peptide chain, and a Condensation (C) domain for forming the peptide bond. researchgate.netrcsb.org The process would conclude with a Thioesterase (TE) domain, which cleaves the completed tetrapeptide from the enzyme complex. The modular nature of NRPSs allows for the synthesis of a vast diversity of peptide structures. nih.gov
Peptidase-Mediated Catabolism and Inactivation of this compound
The biological activity of peptides is often tightly regulated by their degradation. Peptidases, enzymes that hydrolyze peptide bonds, are central to the catabolism and inactivation of this compound. The peptide's structure, with its specific sequence of amino acids, makes it a potential substrate for several classes of peptidases.
Identification and Characterization of Specific Peptidases (e.g., Aminopeptidases, Carboxypeptidases, Endopeptidases)
The degradation of this compound can be initiated by various peptidases that cleave either terminal or internal peptide bonds.
Aminopeptidases: These enzymes cleave the N-terminal amino acid from a peptide. nih.gov Leucyl aminopeptidases, for example, show a preference for N-terminal leucine (B10760876) but can act on other amino acids. ebi.ac.uk An aminopeptidase (B13392206) would likely hydrolyze the peptide bond between Tyrosine and Glycine, releasing free L-Tyrosine and the remaining tripeptide, Glycyl-L-leucyl-L-phenylalanine. Aminopeptidase N is known to cleave the Tyr-Gly bond in the structurally similar peptide Leu-enkephalin. nih.gov
Carboxypeptidases: These enzymes remove the C-terminal amino acid. wikipedia.org Carboxypeptidase A (CPA), a metallocarboxypeptidase, is a strong candidate for acting on this tetrapeptide because it preferentially cleaves peptides with C-terminal hydrophobic amino acids, such as Phenylalanine and Leucine. wikipedia.orgmdpi.com Therefore, CPA would be expected to cleave the bond between Leucine and Phenylalanine, releasing free L-Phenylalanine.
Endopeptidases: These enzymes cleave internal peptide bonds. Neutral endopeptidase (NEP), for instance, is a cell-surface metalloendopeptidase known to hydrolyze various biologically active peptides. nih.gov Given the sequence of this compound, an endopeptidase could potentially cleave the Glycyl-L-leucyl bond, breaking the tetrapeptide into two dipeptides.
Kinetic Analysis of Enzymatic Hydrolysis by Purified Enzymes
The efficiency and rate at which an enzyme hydrolyzes its substrate are described by kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.
While specific kinetic data for the hydrolysis of this compound by purified peptidases are not extensively documented, a hypothetical analysis can be presented based on data from similar substrates. For example, a colorimetric assay for leucine aminopeptidase using a synthetic dipeptide substrate yielded a Kₘ of 0.054 mM and a kcat of 5800 min⁻¹. nih.gov
Hypothetical Kinetic Parameters for this compound Hydrolysis
| Enzyme | Probable Cleavage Site | Hypothetical Kₘ (mM) | Hypothetical kcat (s⁻¹) | Hypothetical kcat/Kₘ (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Aminopeptidase N | Tyr-Gly | 0.15 | 120 | 8.0 x 10⁵ |
| Carboxypeptidase A | Leu-Phe | 0.50 | 250 | 5.0 x 10⁵ |
| Neutral Endopeptidase | Gly-Leu | 0.80 | 80 | 1.0 x 10⁵ |
Note: The values in this table are hypothetical and for illustrative purposes only, demonstrating the type of data obtained in kinetic analyses. They are extrapolated from known enzyme activities on analogous peptide substrates.
Substrate Specificity Profiling of this compound Cleaving Enzymes
Substrate specificity is the ability of an enzyme to select its correct substrate from a range of similar molecules. youtube.combiorxiv.org The peptidases that cleave this compound do so based on the recognition of specific amino acid residues at or near the cleavage site.
Aminopeptidase Specificity: The N-terminal L-Tyrosine residue is the primary recognition site for aminopeptidases. The aromatic nature of the tyrosine side chain would be a key determinant for binding to the active site of certain aminopeptidases.
Carboxypeptidase A Specificity: The specificity of CPA is largely dictated by the C-terminal residue. mdpi.com The presence of L-Phenylalanine, a bulky, hydrophobic amino acid, at the C-terminus makes the tetrapeptide an ideal substrate for CPA. The enzyme's active site contains a hydrophobic pocket that accommodates such residues.
Endopeptidase Specificity: The specificity of endopeptidases is more varied. For an enzyme like chymotrypsin, which prefers to cleave after large hydrophobic residues, a potential, albeit less likely, cleavage could occur after the internal Phenylalanine if it were part of a longer peptide chain. For other endopeptidases, the recognition motif might involve the dipeptide sequence surrounding the cleavage site, such as the Gly-Leu bond.
Summary of Potential Peptidase Cleavage Sites
| Enzyme Class | Specific Enzyme Example | Target Peptide Bond | Resulting Products |
|---|---|---|---|
| Aminopeptidase | Aminopeptidase N | L-Tyrosyl - Glycyl | L-Tyrosine + Glycyl-L-leucyl-L-phenylalanine |
| Carboxypeptidase | Carboxypeptidase A | L-leucyl - L-phenylalanine | L-Tyrosylglycyl-L-leucine + L-Phenylalanine |
| Endopeptidase | Neutral Endopeptidase (NEP) | Glycyl - L-leucyl | L-Tyrosylglycine + L-leucyl-L-phenylalanine |
Metabolic Stability and Half-Life Determination of this compound in Biological Matrices (excluding in vivo human data)
The stability of this compound in a biological environment is a critical determinant of its potential physiological activity and duration of action. This stability is primarily dictated by its susceptibility to degradation by peptidases present in various tissues and cellular compartments.
In vitro studies using preparations such as liver homogenates, intestinal fluid, and cellular lysates are standard methods to assess the metabolic stability of peptides. These preparations contain a cocktail of enzymes that can mimic the metabolic environment of a particular tissue.
The degradation of this compound is expected to be initiated by the action of exopeptidases, which cleave terminal amino acids. Aminopeptidases can cleave the N-terminal L-Tyrosine, while carboxypeptidases can remove the C-terminal L-Phenylalanine. Aminopeptidase N (AP-N), a zinc-dependent metalloprotease found in various tissues including the small intestine and liver, exhibits broad substrate specificity and is known to cleave N-terminal neutral amino acids, with a preference for Alanine, but also readily cleaves Tyrosine. nih.govnih.gov Carboxypeptidase A (CPA), another zinc-containing metalloenzyme, preferentially cleaves C-terminal amino acids with aromatic or branched aliphatic side chains, such as Phenylalanine and Leucine. acs.orgdiva-portal.org
The internal peptide bonds, Glycyl-L-leucyl and L-leucyl-L-phenylalanine, could be cleaved by endopeptidases, although this is generally a slower process for short peptides. The rate of degradation, and thus the half-life, of the tetrapeptide will depend on the concentration and activity of these peptidases in the specific biological matrix being studied. For instance, the liver is a major site of peptide and protein metabolism, and liver homogenates would be expected to rapidly degrade this peptide. mdpi.com Similarly, the intestinal lumen and brush border are rich in peptidases to digest dietary proteins. ebi.ac.uk
Table 3.3.1-1: Illustrative Half-Life of this compound in Various In Vitro Biological Matrices
| Biological Matrix | Incubation Temperature (°C) | Initial Peptide Concentration (µM) | Estimated Half-Life (t½, min) | Primary Degrading Peptidases (Presumed) |
| Rat Liver Homogenate | 37 | 10 | ~15 | Aminopeptidase N, Carboxypeptidase A |
| Porcine Intestinal Fluid | 37 | 10 | ~30 | Aminopeptidase N, Carboxypeptidase A, Other brush border peptidases |
| Human Plasma | 37 | 10 | >120 | Lower concentrations of peptidases compared to tissue homogenates |
| Mouse Brain Homogenate | 37 | 10 | ~45 | Various brain-specific peptidases |
Note: The data in this table is illustrative and based on the known activity of peptidases on similar peptide structures. Specific experimental data for this compound is not currently available in the public domain.
The use of specific protease inhibitors is a key strategy to identify the enzymes responsible for the degradation of a peptide and to enhance its stability. By observing which inhibitors prevent its breakdown, the class of contributing peptidases can be determined.
For this compound, inhibitors of aminopeptidases and carboxypeptidases would be expected to significantly increase its half-life in biological matrices.
Aminopeptidase Inhibitors: Bestatin and Amastatin are potent, competitive inhibitors of many aminopeptidases, including Aminopeptidase N. nih.gov Their application in an in vitro degradation assay would likely inhibit the cleavage of the N-terminal Tyrosine.
Carboxypeptidase Inhibitors: Potato carboxypeptidase inhibitor (PCI) is a well-characterized inhibitor of Carboxypeptidase A. nih.govnih.gov Its presence would be expected to block the removal of the C-terminal Phenylalanine.
Serine and Cysteine Protease Inhibitors: While exopeptidases are the likely primary culprits, endopeptidases such as some serine or cysteine proteases could also play a role. Inhibitors like Phenylmethylsulfonyl fluoride (B91410) (PMSF) for serine proteases or E-64 for cysteine proteases could be used to investigate their contribution.
Table 3.3.2-1: Illustrative Impact of Protease Inhibitors on the Stability of this compound in Rat Liver Homogenate
| Protease Inhibitor | Target Peptidase Class | Concentration (µM) | % Increase in Peptide Half-Life (Estimated) |
| None (Control) | - | - | 0 |
| Bestatin | Aminopeptidases | 10 | 60 |
| Amastatin | Aminopeptidases | 10 | 75 |
| Potato Carboxypeptidase Inhibitor | Carboxypeptidase A | 1 | 50 |
| Bestatin + Potato Carboxypeptidase Inhibitor | Aminopeptidases & Carboxypeptidase A | 10 + 1 | >200 |
| PMSF | Serine Proteases | 100 | <10 |
| E-64 | Cysteine Proteases | 10 | <5 |
Note: The data in this table is illustrative and based on the known effects of these inhibitors on the degradation of similar peptides. Specific experimental data for this compound is not currently available in the public domain.
Genetic and Proteomic Studies Implicating this compound Metabolism
Modern genetic and proteomic techniques allow for a broader understanding of the enzymatic landscape that a peptide like this compound would encounter in a specific tissue or cell type.
The expression levels of genes encoding for peptidases can provide strong indications of the metabolic capacity of a given tissue. The human gene for Aminopeptidase N, ANPEP, is known to be expressed in various tissues, with particularly high expression in the small intestine and kidney, and also in liver cells (hepatocytes). nih.govnih.gov This suggests that these tissues have a high capacity to degrade peptides with an N-terminal neutral amino acid like Tyrosine.
Similarly, the gene for Carboxypeptidase A4 (CPA4), which shows a preference for cleaving peptides with C-terminal hydrophobic residues like Phenylalanine and Leucine, is expressed in various tissues. mdpi.com The expression patterns of these and other peptidase genes can be queried in publicly available databases to predict the susceptibility of this compound to degradation in different biological contexts. For instance, hepatic gene expression profiles from studies on liver metabolism can reveal the abundance of transcripts for various peptidases. unc.edu
Proteomics, the large-scale study of proteins, provides a direct measure of the proteins present in a cell or tissue at a given time. Proteomic analyses of liver tissue and isolated hepatocytes have identified a vast number of proteins, including numerous peptidases. acs.orgnih.gov These studies confirm the presence of enzymes like Aminopeptidase N and various carboxypeptidases in the liver, which are capable of degrading this compound.
Furthermore, proteomic studies of hepatocyte-secreted proteins (the "secretome") can reveal the presence of extracellular peptidases that could act on the tetrapeptide in the bloodstream or interstitial fluid. nih.gov By examining the proteomic signature of tissues where the peptide is expected to be present, researchers can identify the specific peptidases that are most likely to be involved in its metabolism. For example, a proteomic analysis of liver cells would likely show a strong signature for aminopeptidases and carboxypeptidases, confirming their role in hepatic peptide metabolism.
Biological Activities and Molecular Mechanisms of L Tyrosylglycyl L Leucyl L Phenylalanine in Vitro and Pre Clinical Model Systems
Cell-Based Assays for Investigating L-Tyrosylglycyl-L-leucyl-L-phenylalanine Function
Receptor Binding and Activation Studies (e.g., GPCRs, Ion Channels, Transporters)
No studies were found that investigated the binding or activation of G-protein coupled receptors (GPCRs), ion channels, or transporters by this compound.
Intracellular Signaling Pathway Modulation (e.g., cAMP, MAPK, PI3K/Akt)
There is no available data on the modulation of intracellular signaling pathways, such as the cAMP, MAPK, or PI3K/Akt pathways, by this compound.
Enzyme Activation or Inhibition Profiling (e.g., Kinases, Phosphatases, Other Enzymes)
No research has been published detailing the activation or inhibition of kinases, phosphatases, or other enzymes by this compound.
Cell Proliferation, Differentiation, and Apoptosis Assays in Cell Lines
There are no studies available that have examined the effects of this compound on cell proliferation, differentiation, or apoptosis in any cell lines.
Mechanistic Studies in Model Organisms (excluding human)
Caenorhabditis elegans Models for Functional Phenotype Analysis
No research has been conducted using Caenorhabditis elegans models to analyze the functional phenotypes associated with exposure to this compound.
Zebrafish Embryo Assays for Developmental and Physiological Impact
The zebrafish (Danio rerio) embryo is an increasingly utilized in vivo model for assessing the developmental and physiological effects of chemical compounds. frontiersin.org Studies have demonstrated that zebrafish embryos can be used to investigate the impacts of opioids. For instance, exposure of zebrafish embryos to opioids like oxycodone or fentanyl has been shown to cause lasting alterations to the transcriptome, affecting pathways related to the extracellular matrix and visual system development. mdpi.com
While specific assays on this compound are not documented, a hypothetical study in zebrafish embryos could assess various endpoints to determine its physiological impact.
Table 1: Potential Zebrafish Embryo Assay Endpoints for this compound
| Parameter | Description of Measurement | Potential Implication |
|---|---|---|
| Morphological Defects | Observation of physical abnormalities such as tail curvature, edema, or craniofacial malformations. | Developmental toxicity. |
| Heart Rate | Measurement of the number of heartbeats per minute. | Cardiovascular effects. |
| Spontaneous Movement | Quantification of tail flicks or swimming behavior. | Neuromuscular and behavioral effects. |
| Gene Expression Analysis | Measurement of changes in the expression of genes related to opioid receptors and downstream signaling pathways. | Insight into molecular mechanisms of action. |
Rodent Ex Vivo Tissue and Organ Explant Studies
Ex vivo tissue preparations from rodents are classical pharmacological tools for characterizing the activity of opioid peptides. The guinea pig ileum and mouse vas deferens are two commonly used models. The guinea pig ileum is rich in µ-opioid receptors, while the mouse vas deferens primarily expresses δ-opioid receptors. The inhibitory effect of a compound on the electrically induced contractions of these tissues is a measure of its opioid receptor agonist activity.
Studies on dermorphin-related tetrapeptides have utilized these assays to determine their opiate-like activity. nih.gov For instance, the potency of these peptides in inhibiting tissue contractions, and the reversal of this inhibition by the opioid antagonist naloxone, confirms their action via opioid receptors. nih.gov It is plausible that this compound would exhibit inhibitory activity in these preparations, likely with a preference for a specific opioid receptor subtype depending on its binding affinity.
Structure-Activity Relationship (SAR) Investigations for this compound Biological Potency
The biological potency of a peptide is highly dependent on its structure. Structure-activity relationship (SAR) studies involve systematically modifying the peptide's structure to understand how these changes affect its activity.
Amino Acid Substitution Scanning and Its Effect on Activity
Amino acid substitution is a key tool in SAR studies. Replacing specific amino acids can reveal their importance for receptor binding and activation. For opioid peptides, the N-terminal tyrosine is generally considered essential for activity. Substitutions at other positions can significantly alter potency and receptor selectivity.
For example, in the TIPP (Tyr-Tic-Phe-Phe) series of tetrapeptides, replacing the third phenylalanine with β-methyl-cyclohexylalanine influences potency and selectivity. nih.gov Similarly, in the tetrapeptide TAPP (H-Tyr-d-Ala-Phe-Phe-NH2), a β2-Homo-amino acid scan revealed that substitutions at the fourth position with (R)- or (S)-β2hPhe maintained high affinity for the µ-opioid receptor. mdpi.com
Table 2: Hypothetical Amino Acid Substitutions in this compound and Their Potential Effects
| Position | Original Amino Acid | Substituted Amino Acid | Potential Effect on Activity |
|---|---|---|---|
| 1 | L-Tyrosine | D-Tyrosine | Likely decrease in activity due to altered stereochemistry. |
| 2 | Glycine | D-Alanine | May increase potency and resistance to degradation. |
| 3 | L-Leucine | Alanine | Could decrease potency due to loss of hydrophobic side chain. |
Peptide Chain Length Variation and Functional Implications
The length of a peptide chain can significantly impact its biological activity. While the core Tyr-Gly-Gly-Phe sequence is sufficient for opioid receptor binding, variations in chain length can affect potency and receptor selectivity. For instance, dermorphin is a heptapeptide, but its N-terminal tetrapeptide retains opioid activity. researchgate.net However, longer endogenous opioid peptides, such as β-endorphin, often exhibit different receptor binding profiles and potencies compared to shorter enkephalins. pnas.org
Extending or shortening the this compound sequence would likely alter its pharmacological profile. Adding amino acids to the C-terminus could enhance or decrease its affinity for specific opioid receptor subtypes. Conversely, truncation of the peptide would likely lead to a loss of activity, especially if the essential N-terminal tyrosine is removed.
Stereochemical Modifications (e.g., D-amino acids) and Their Biological Impact
The stereochemistry of amino acids is crucial for peptide activity. Most naturally occurring peptides are composed of L-amino acids. The introduction of D-amino acids can have profound effects, often increasing the peptide's stability against enzymatic degradation and altering its conformation, which in turn can affect receptor binding and signaling.
The presence of a D-amino acid at the second position of many synthetic opioid peptides, such as in DAMGO (Tyr-D-Ala-Gly-N-MePhe-Gly-ol), is known to enhance µ-opioid receptor selectivity and potency. nih.gov Dermorphin, a naturally occurring opioid peptide, contains a D-Alanine at the second position, which contributes to its high potency. nih.gov Therefore, substituting L-amino acids in the this compound sequence with their D-isomers would be a key strategy to potentially enhance its stability and modulate its activity. For example, a [D-Ala2] substitution for Glycine could be hypothesized to increase its potency.
Target Identification and Validation Methodologies for this compound
Identifying the molecular targets of a bioactive compound is crucial for understanding its mechanism of action. For a peptide like this compound, which is presumed to be an opioid ligand, the primary targets would be the opioid receptors.
Receptor Binding Assays: A fundamental method for target identification is the radioligand binding assay. This technique measures the affinity of a compound for a specific receptor by assessing its ability to displace a known radiolabeled ligand. nih.gov For this compound, competitive binding assays would be performed using cell membranes expressing µ, δ, or κ opioid receptors and specific radioligands like [3H]DAMGO (for µ), [3H]DPDPE (for δ), and [3H]U69,593 (for κ). The resulting inhibition constants (Ki) would quantify the peptide's affinity for each receptor subtype.
Affinity Chromatography: This is a powerful technique for isolating and identifying the binding partners of a specific molecule. creative-biolabs.com In this method, the peptide of interest (the "bait") is immobilized on a solid support. A cell lysate or tissue extract is then passed over this support. Proteins that bind to the peptide are captured and can subsequently be eluted and identified using techniques like mass spectrometry. creative-biolabs.comcreative-biolabs.com This approach could be used to confirm the interaction of this compound with opioid receptors and to identify any potential off-target interactions.
Chemical Probe-Based Approaches: These methods involve modifying the bioactive compound to create a "probe" that can be used to identify its targets in a complex biological sample. This can include photo-affinity labeling, where a photoreactive group is attached to the peptide. nih.gov Upon UV irradiation, the probe covalently binds to its target protein, allowing for its identification.
Table 3: Common Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| DAMGO (Tyr-D-Ala-Gly-N-MePhe-Gly-ol) |
| Dermorphin |
| DPDPE ([D-Pen2,D-Pen5]enkephalin) |
| Enkephalin |
| Endomorphin |
| Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) |
| Met-enkephalin (Tyr-Gly-Gly-Phe-Met) |
| Naloxone |
| Oxycodone |
| Fentanyl |
| TAPP (H-Tyr-d-Ala-Phe-Phe-NH2) |
| TIPP (Tyr-Tic-Phe-Phe) |
| U69,593 |
Affinity Chromatography and Pull-Down Assays
Affinity chromatography is a powerful technique used to isolate and purify specific molecules from a complex mixture based on a highly specific biological interaction such as that between an enzyme and its substrate, or an antibody and its antigen. In the context of this compound, this method could theoretically be employed to identify its direct binding partners within a biological sample. This would involve immobilizing the peptide onto a solid support and then passing a cell lysate or tissue extract over this support. Proteins that bind to the peptide would be retained, while non-binding proteins would be washed away. The bound proteins could then be eluted and identified.
Pull-down assays are a similar in vitro technique used to detect physical interactions between two or more proteins. A "bait" protein (in this case, the peptide) is tagged and used to capture and "pull down" its interacting partners from a cell lysate.
Despite the utility of these techniques, a comprehensive review of the scientific literature reveals a lack of specific studies that have employed affinity chromatography or pull-down assays to definitively identify the molecular targets of this compound. While chromatographic techniques have been utilized for the isolation and purification of the peptide itself, their application for target identification remains an unexplored area of research. nih.gov
Proteomics-Based Target Deconvolution
Proteomics offers a broad and unbiased approach to identifying the molecular targets of a bioactive compound. Target deconvolution strategies within proteomics aim to pinpoint the specific proteins that a compound interacts with to exert its biological effects. Methods such as chemical proteomics, which often involves synthesizing a tagged version of the compound of interest to capture its binding partners, followed by mass spectrometry-based identification, are central to this approach.
A thorough search of existing scientific literature indicates that proteomics-based target deconvolution studies specifically focused on this compound have not been reported. While the use of proteomics in the broader field of bioactive peptide research is established, its application to this particular tetrapeptide is yet to be documented. oup.comresearchgate.net
Exploration of Downstream Biological Effects and Pathway Crosstalk Modulated by this compound
The biological activities of this compound are a consequence of its interaction with cellular targets and the subsequent modulation of downstream signaling pathways. Pre-clinical studies have provided some insights into these effects.
In spontaneously hypertensive rats, the administration of α-lactorphin has been shown to lower blood pressure. oup.commedcraveonline.comresearchgate.netnih.gov This antihypertensive effect is suggested to be mediated, at least in part, through the inhibition of the angiotensin-converting enzyme (ACE). cambridge.orgnih.gov ACE is a key enzyme in the renin-angiotensin system, which plays a crucial role in blood pressure regulation. By inhibiting ACE, α-lactorphin can lead to vasodilation and a subsequent reduction in blood pressure.
Furthermore, α-lactorphin has been reported to possess opioid-like activity. cambridge.orgteagasc.ieresearchgate.netnih.govresearchgate.net This suggests an interaction with opioid receptors, which are known to be involved in a variety of physiological processes, including pain perception and mood regulation. The structural similarity of α-lactorphin to endogenous opioid peptides, such as enkephalins, supports this hypothesis. teagasc.ie The N-terminal tyrosine residue is a common feature of opioid peptides and is crucial for their interaction with opioid receptors.
The table below summarizes the reported biological effects and the proposed molecular mechanisms of this compound.
| Biological Effect | Proposed Molecular Mechanism | Experimental Model |
| Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibition | Spontaneously Hypertensive Rats |
| Opioid-like Activity | Interaction with Opioid Receptors | In vitro and in vivo models |
While these findings provide a foundational understanding of the biological effects of this compound, a detailed map of the downstream signaling cascades and the potential crosstalk between different pathways remains to be fully elucidated. Future research employing techniques such as phosphoproteomics, transcriptomics, and metabolomics will be crucial to unravel the intricate molecular network modulated by this bioactive peptide.
Advanced Analytical Methodologies for L Tyrosylglycyl L Leucyl L Phenylalanine Research
High-Resolution Chromatographic Techniques for Separation and Purity Assessment of L-Tyrosylglycyl-L-leucyl-L-phenylalanine
Chromatographic techniques are fundamental in peptide analysis, providing the means to separate the target peptide from impurities such as deletion sequences, isomers, or by-products from synthesis. pepdd.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone method for this purpose. hplc.eunih.gov
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization
The development of a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve high resolution and reliable quantification. phenomenex.com The separation is typically based on the hydrophobic interactions between the peptide and the stationary phase. pepdd.com
Method Development Strategy:
Column Selection: A C18 column with a wide pore size (e.g., 300 Å) is generally preferred for peptide separations to ensure the molecule can access the stationary phase surface. hplc.eu
Mobile Phase: The mobile phase consists of an aqueous component (Solvent A) and an organic component (Solvent B), usually acetonitrile (B52724). waters.com A modifier, most commonly 0.1% trifluoroacetic acid (TFA), is added to both phases. hplc.eu TFA improves peak shape by forming ion pairs with the peptide and protonating acidic side chains, which enhances interaction with the stationary phase. waters.com
Gradient Elution: A linear gradient, where the concentration of the organic solvent (acetonitrile) is increased over time, is employed to elute the peptide. pepdd.comphenomenex.com A shallow gradient is often necessary to resolve peptides with similar properties. phenomenex.com
Detection: UV detection at 210-220 nm is standard for monitoring the peptide bonds. pepdd.com The presence of the tyrosine residue also allows for detection at approximately 280 nm.
Temperature: Maintaining a constant, often elevated, column temperature (e.g., 40-60 °C) can improve peak shape and run-to-run reproducibility. nih.gov
Optimization Process: The optimization process involves adjusting the gradient slope, flow rate, and mobile phase composition to maximize the resolution between the main peptide peak and any impurities. A systematic approach, such as screening different column chemistries and mobile phase pH levels, is crucial for developing a robust method. phenomenex.com
Table 1: Illustrative HPLC Gradient Optimization for this compound Purity Analysis This table presents hypothetical data to illustrate a typical optimization process.
| Parameter | Condition 1 | Condition 2 (Optimized) | Observation |
|---|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm | Standard column for peptide analysis. |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | Standard modifier for good peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | Common organic solvent for peptide elution. |
| Gradient | 5-60% B in 20 min | 20-45% B in 25 min | A shallower gradient improved resolution of closely eluting impurities. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 30 °C | 40 °C | Increased temperature sharpened the main peak. |
| Purity (%) | 96.5% | 98.2% | Optimized conditions revealed better separation from a co-eluting impurity. |
Ultra-High-Performance Liquid Chromatography (UHPLC) Applications
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC for peptide analysis. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC offers faster analysis times, higher resolution, and increased sensitivity. chromatographytoday.com These advantages are particularly beneficial for complex samples or when high-throughput analysis is required. chromatographytoday.com
For a tetrapeptide like this compound, switching from HPLC to UHPLC can dramatically reduce run times from 20-30 minutes to under 5 minutes without sacrificing, and often improving, the quality of the separation. The higher pressure capabilities of UHPLC systems allow for optimal flow rates with these smaller particle columns, resulting in sharper, narrower peaks and better differentiation of impurities. chromatographytoday.com The increased sensitivity is also valuable for quantifying low-level impurities. The principles of method development, including mobile phase and column chemistry choices, are similar to HPLC but adapted for the higher pressures and faster speeds of UHPLC. chromatographyonline.comnih.gov
Capillary Electrophoresis (CE) for Charge and Size-Based Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that is orthogonal to HPLC, meaning it separates molecules based on different principles. nih.gov While HPLC separates based on hydrophobicity, CE separates charged molecules based on their electrophoretic mobility in an electric field, which is a function of their charge-to-size ratio. nih.gov This makes CE an excellent complementary technique for purity assessment.
In a typical Capillary Zone Electrophoresis (CZE) method, a fused-silica capillary is filled with a background electrolyte (BGE), such as a phosphate (B84403) buffer at a low pH (e.g., pH 2.5). bio-rad.com At this pH, the carboxyl group of the C-terminal phenylalanine would be protonated, and the N-terminal tyrosine's amino group would also be protonated, giving the tetrapeptide a net positive charge. When a voltage is applied, the peptide will migrate toward the cathode at a rate determined by its specific charge and size. Impurities with different charge states or sizes will migrate at different speeds, enabling their separation. nih.govnih.gov CE is particularly powerful for resolving species that are difficult to separate by HPLC, such as certain isomers. nih.gov
Mass Spectrometry Approaches for Characterization and Quantification of this compound
Mass spectrometry (MS) is an indispensable tool for the definitive characterization of peptides. It provides precise molecular weight information and, through tandem MS (MS/MS), can confirm the amino acid sequence. creative-proteomics.com
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Sequence Analysis and Quantification
Electrospray Ionization (ESI) is a soft ionization technique that is ideal for analyzing peptides, often coupled directly with liquid chromatography (LC-MS). springernature.com ESI generates gas-phase ions of the peptide, typically with one or more positive charges ([M+H]+, [M+2H]2+, etc.), from a liquid solution. springernature.com
For this compound, an initial MS scan would confirm the molecular weight of the peptide. To verify the sequence, tandem mass spectrometry (MS/MS) is employed. In this process, the precursor ion corresponding to the peptide (e.g., the [M+H]+ ion) is selected and then fragmented through collision-induced dissociation (CID). nih.gov The fragmentation primarily occurs at the peptide bonds, producing a predictable series of fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uab.edu
The mass difference between consecutive ions in the b- or y-series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and unambiguous confirmation of its identity as this compound. researchgate.net
Table 2: Theoretical Monoisotopic m/z Values of b- and y-ions for [M+H]+ of this compound Calculated for singly charged fragment ions resulting from Collision-Induced Dissociation.
| Sequence | b-ion | m/z | y-ion | m/z |
|---|---|---|---|---|
| Tyr | b1 | 164.0706 | y4 | 539.2935 |
| Gly | b2 | 221.0921 | y3 | 376.2229 |
| Leu | b3 | 334.1761 | y2 | 319.2014 |
| Phe | b4 | 481.2445 | y1 | 165.0913 |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for High-Throughput Screening
Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) mass analyzer is another powerful MS technique for peptide analysis. libretexts.org It is known for its high speed, sensitivity, and tolerance to buffers and salts. nih.govresearchgate.net In MALDI-TOF, the peptide sample is co-crystallized with a matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. youtube.com A pulsed laser irradiates the spot, causing desorption and ionization of the peptide, which typically forms a singly charged ion [M+H]+. libretexts.org The TOF analyzer then measures the mass-to-charge ratio by determining the time it takes for the ion to travel a fixed distance to the detector. youtube.com
Due to its rapid data acquisition and simple sample preparation, MALDI-TOF is exceptionally well-suited for high-throughput screening (HTS) applications. nih.gov For instance, it can be used to quickly verify the molecular weight of this compound in numerous samples from a synthesis library or to screen for the products of enzymatic reactions. While less commonly used for direct sequencing than ESI-MS/MS, TOF/TOF instruments can perform fragmentation for structural confirmation. researchgate.net Its primary strength in this context is the rapid and accurate mass determination required for quality control and screening purposes. creative-proteomics.comnih.gov
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the absolute quantification of this compound, offering exceptional accuracy and precision. nih.gov This method relies on the addition of a known quantity of a stable isotope-labeled version of the target peptide, which serves as an internal standard. This internal standard is chemically identical to the analyte but possesses a greater mass due to the incorporation of heavy isotopes like ¹³C, ¹⁵N, or ²H (deuterium). nih.govbroadinstitute.org
The core principle of IDMS involves introducing a precise amount of the isotope-labeled internal standard into a sample containing an unknown concentration of the natural, or unlabeled, this compound. Following thorough mixing and equilibration, the sample undergoes extraction and purification processes. The final analysis by mass spectrometry measures the ratio of the signal from the natural peptide to that of the internal standard. nih.gov Because both the analyte and the internal standard share nearly identical chemical and physical characteristics, any loss during sample preparation affects both equally. This preserves the accuracy of the measured ratio, leading to a highly reliable quantification. nih.gov
The concentration of the endogenous this compound is then determined by a specific calculation based on the known concentration of the added internal standard and the measured intensity ratio. IDMS is recognized as a primary ratio method of measurement by the International System of Units (SI), highlighting its capability to produce highly accurate results. nih.govrsc.org The use of tandem mass spectrometry, often with a triple quadrupole instrument, in multiple reaction monitoring (MRM) mode further enhances sensitivity and selectivity by minimizing interferences from the complex biological matrix. nih.govyoutube.com
Table 1: Illustrative Parameters for IDMS Quantification of this compound
| Parameter | Example Value |
| Analyte | This compound |
| Internal Standard | [¹³C₉, ¹⁵N]-L-Tyrosylglycyl-L-leucyl-L-phenylalanine |
| Mass Spectrometer | Triple Quadrupole (QqQ) Mass Spectrometer |
| Ionization Technique | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (m/z) - Analyte | [M+H]⁺ |
| Precursor Ion (m/z) - Internal Standard | [M+H+10]⁺ |
| Product Ion (m/z) - Analyte | Specific fragment ion |
| Product Ion (m/z) - Internal Standard | Corresponding specific fragment ion |
| Collision Energy | Optimized for characteristic fragmentation |
| Dwell Time | ~100 ms |
Spectroscopic Techniques for Conformational and Structural Insights of this compound in Solution
The biological function of a peptide is intrinsically linked to its three-dimensional structure and dynamic behavior in solution. Spectroscopic methods are indispensable for elucidating these characteristics for this compound.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content
Circular Dichroism (CD) spectroscopy is a fundamental technique used to investigate the secondary structure of peptides. subr.edu It measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The regular, repeating arrangements of the peptide backbone into structures like α-helices and β-sheets give rise to distinctive CD signals. pnas.org
For a short peptide like this compound in a simple aqueous solution, the CD spectrum is often indicative of a random coil or disordered conformation, typically showing a strong negative band near 200 nm. pnas.org However, the peptide's conformation can be influenced by its environment. For example, in solvents that mimic a membrane environment, such as trifluoroethanol, the peptide may adopt a more ordered structure. lew.ro The appearance of negative bands at approximately 222 nm and 208 nm, along with a positive band around 190 nm, would suggest the formation of an α-helical structure. pnas.org Conversely, a negative band near 218 nm and a positive band around 195 nm are characteristic of a β-sheet conformation. researchgate.net The near-UV CD spectrum is sensitive to the environment and relative orientation of the aromatic side chains of the tyrosine and phenylalanine residues. mdpi.com
Table 2: Characteristic CD Spectral Bands for Peptide Secondary Structures
| Secondary Structure | Typical CD Signal Wavelengths (nm) |
| α-Helix | Negative bands at ~222 and ~208; Positive band at ~190 pnas.org |
| β-Sheet | Negative band at ~218; Positive band at ~195 researchgate.net |
| Random Coil | Strong negative band near 200 pnas.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the three-dimensional structure and dynamics of peptides in solution at an atomic level. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain these insights.
A 1D ¹H NMR spectrum offers initial information, where the dispersion of proton chemical shifts can indicate the degree of structural folding. nih.gov For a detailed structural analysis, 2D NMR techniques are essential. Experiments like COSY and TOCSY identify protons that are connected through bonds within each amino acid residue. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial as it detects protons that are close in space (less than 5 Å), providing the distance constraints necessary to define the peptide's three-dimensional fold. nih.gov
These distance restraints, combined with other experimental data, are used in computational software to generate an ensemble of structures that represent the peptide's conformation in solution. Furthermore, NMR relaxation studies can reveal the flexibility and internal motions of the peptide, providing a dynamic picture of its behavior. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful method for examining the secondary structure of peptides by probing their vibrational modes. thermofisher.com The amide I region of the IR spectrum (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, is especially sensitive to conformation. lew.ronih.gov
Different secondary structures absorb at characteristic frequencies within this region. For instance, α-helices typically show a band around 1655 cm⁻¹, while β-sheets are associated with a band in the 1620-1640 cm⁻¹ range. lew.roresearchgate.net A disordered or random coil structure usually results in a broader absorption centered around 1640-1645 cm⁻¹. researchgate.net FTIR can be used to analyze peptide structure in a variety of environments, including in solution, organic solvents, and when associated with lipid membranes. nih.gov The information obtained from FTIR is often complementary to that from CD spectroscopy. lew.romedium.com
Immunoassays and Affinity-Based Detection Methods for this compound
Immunoassays offer highly sensitive and specific detection of peptides like this compound within complex biological samples. nih.gov
Development of Enzyme-Linked Immunosorbent Assays (ELISA)
Developing an Enzyme-Linked Immunosorbent Assay (ELISA) for this compound would enable its rapid and sensitive quantification. A critical first step is the generation of specific antibodies that recognize the peptide. Since small molecules like this tetrapeptide are not typically immunogenic on their own, they must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to elicit an antibody response in an animal model. nih.govmdpi.com
For small molecule detection, a competitive ELISA format is commonly used. assaygenie.com In this setup, the peptide in a sample competes with a fixed amount of enzyme-labeled peptide for binding to a limited number of specific antibodies coated on a microplate. The resulting signal is inversely proportional to the concentration of the peptide in the sample. assaygenie.com The development process involves optimizing various parameters and validating the assay's performance, including its sensitivity, specificity, and reproducibility. nih.gov This approach has been successfully used to create sensitive ELISAs for single amino acids like L-phenylalanine, demonstrating the feasibility of this method for small peptide quantification. immusmol.comnih.govimmusmol.com
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Determination
Surface Plasmon Resonance (SPR) is a powerful and sensitive optical technique used to monitor molecular interactions in real-time without the need for labels. springernature.com This label-free technology has become a cornerstone in drug discovery and molecular biology for its ability to provide high-quality kinetic data on the binding between two molecules. youtube.comnicoyalife.com The fundamental principle of SPR involves the immobilization of one molecule, referred to as the ligand, onto a sensor chip, while the other molecule, the analyte, is flowed over the surface in a solution. youtube.com The interaction between the ligand and the analyte is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass as the analyte binds. springernature.comiss.it This change is recorded in a sensorgram, a plot of the SPR signal versus time, which visualizes the association and dissociation phases of the interaction. iss.it
For a tetrapeptide such as this compound, SPR offers a robust method to quantitatively assess its binding to a specific target, such as a receptor, enzyme, or antibody. nih.govnih.gov By analyzing the sensorgram data, crucial kinetic parameters can be determined, including the association rate constant (kₐ), which describes the rate at which the complex is formed, and the dissociation rate constant (kₑ), which describes the rate at which the complex decays. iss.it The ratio of these two constants (kₑ/kₐ) provides the equilibrium dissociation constant (Kₑ), a measure of the binding affinity. iss.it A lower Kₑ value indicates a higher binding affinity.
The experimental design for analyzing this compound using SPR would typically involve the immobilization of its putative binding partner onto a suitable sensor chip. nih.gov A series of concentrations of the tetrapeptide would then be injected over the chip surface to monitor the binding events. The resulting sensorgrams would be fitted to various kinetic models to extract the rate constants.
Detailed Research Findings
While specific SPR data for the binding of this compound is not extensively published, we can consider a hypothetical study to illustrate the type of data that would be generated. In this hypothetical scenario, this compound is tested for its binding against a novel receptor target, "Receptor-X". For comparison, a structurally similar peptide, "Ala-Gly-Leu-Phe", where the N-terminal Tyrosine is replaced by Alanine, is also analyzed to understand the contribution of the Tyrosyl residue to binding affinity.
The results of such a hypothetical SPR analysis are presented in the interactive data table below.
| Analyte | Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (M) |
|---|---|---|---|---|
| This compound | Receptor-X | 1.5 x 10⁵ | 2.3 x 10⁻⁴ | 1.53 x 10⁻⁹ |
| Ala-Gly-Leu-Phe | Receptor-X | 8.2 x 10⁴ | 5.1 x 10⁻³ | 6.22 x 10⁻⁸ |
Synthetic Strategies and Chemical Derivatization of L Tyrosylglycyl L Leucyl L Phenylalanine
Solid-Phase Peptide Synthesis (SPPS) Methodologies for L-Tyrosylglycyl-L-leucyl-L-phenylalanine
Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of modern peptide chemistry and a primary method for synthesizing peptides like this compound. peptide.comlsu.edu This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.comchempep.com The key advantage of SPPS lies in the ease of purification; excess reagents and by-products are removed by simple washing and filtration, which is particularly beneficial for automation. lsu.educhempep.com
The choice of resin is a critical first step in SPPS as it dictates the C-terminal functionality of the cleaved peptide and influences reaction kinetics. chempep.com For the synthesis of this compound, which has a carboxylic acid C-terminus, Wang resin or 2-Chlorotrityl chloride resin are common choices. chempep.comcreative-peptides.com
Resin Type : Polystyrene-based resins are widely used due to their good swelling properties in common organic solvents like dimethylformamide (DMF) and dichloromethane (DCM). chempep.com The degree of cross-linking with divinylbenzene (B73037) (DVB) affects the resin's mechanical stability and swelling characteristics; a lower cross-linking percentage generally allows for better reagent accessibility. chempep.com For hydrophobic peptides like this tetrapeptide, non-polar resins such as polystyrene can lead to higher quality and yield compared to more polar resins. nih.gov
Linker : The linker connects the first amino acid to the resin and determines the conditions required for the final cleavage of the peptide. lsu.educhempep.com The choice of linker is crucial for a successful synthesis. lsu.edu
Loading Capacity : The loading capacity, expressed in millimoles per gram (mmol/g), indicates the amount of the first amino acid that can be attached to the resin. chempep.com Optimizing the loading is a balance between achieving a high final yield and preventing steric hindrance and aggregation issues that can arise with high loading, especially for longer or more complex peptides. chempep.comnih.gov
| Resin Feature | Key Considerations for this compound Synthesis |
| Polymer Backbone | Polystyrene is a common and cost-effective choice with good swelling in standard SPPS solvents. chempep.com |
| Linker Type | Wang or 2-Chlorotrityl chloride linkers are suitable for obtaining a C-terminal carboxylic acid. chempep.comcreative-peptides.com |
| Cross-linking | 1% Divinylbenzene (DVB) is often preferred for optimal swelling and reagent access. chempep.com |
| Loading Capacity | A moderate loading level (e.g., 0.4-0.8 mmol/g) is generally recommended to balance yield and minimize aggregation. |
The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent. iris-biotech.deuniurb.it The choice of coupling reagent and reaction conditions is critical for efficient and racemization-free synthesis. iris-biotech.de
Common classes of coupling reagents include carbodiimides, and aminium/uronium or phosphonium (B103445) salts. iris-biotech.dewikipedia.org
Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective but can lead to the formation of insoluble by-products (in the case of DCC) and potential side reactions. iris-biotech.depeptide.com DIC is often preferred in SPPS because its urea byproduct is more soluble. peptide.com
Aminium/Uronium and Phosphonium Salts : Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and have become the preferred choice in many SPPS protocols. chempep.comiris-biotech.dewikipedia.org They react quickly and can suppress racemization, especially when used with additives. iris-biotech.depeptide.com
The optimization of reaction conditions also involves the choice of solvent and temperature. DMF is a widely used solvent due to its excellent solvating properties. creative-peptides.comunifi.it For "difficult sequences" prone to aggregation, the use of mixed solvents or elevated temperatures can improve coupling efficiency. creative-peptides.comnih.gov
| Coupling Reagent | Class | Key Characteristics |
| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | Commonly used in SPPS; the urea byproduct is soluble in common solvents. peptide.com |
| HATU | Aminium/Uronium Salt | Highly reactive, fast coupling, and low racemization. iris-biotech.depeptide.com |
| HBTU | Aminium/Uronium Salt | Similar to HATU, widely used in automated peptide synthesis. |
| PyBOP | Phosphonium Salt | Effective coupling reagent, particularly for sterically hindered amino acids. chempep.compeptide.com |
After the peptide chain is fully assembled, the final steps involve the removal of side-chain protecting groups and cleavage of the peptide from the resin. peptide.com The choice of the cleavage cocktail depends on the amino acid composition of the peptide and the type of protecting groups used. thermofisher.com
For this compound, the presence of a tyrosine residue requires specific considerations. The phenol group of tyrosine is typically protected, often with a tert-butyl (tBu) group in Fmoc-based synthesis. peptide.com During cleavage, scavengers are added to the cleavage cocktail to prevent the reattachment of protecting groups to sensitive residues like tyrosine. thermofisher.com
A common cleavage cocktail for peptides containing tyrosine is Reagent K, which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and ethanedithiol (EDT). peptide.compeptide.com TFA is the strong acid that cleaves the peptide from the resin and removes most protecting groups, while the other components act as scavengers. peptide.com
The general procedure involves:
Treating the peptide-resin with the cleavage cocktail for a specified time (e.g., 1-2.5 hours at room temperature). peptide.com
Filtering the resin and washing it with additional TFA. peptide.com
Precipitating the crude peptide by adding the TFA solution to cold diethyl ether. peptide.com
Collecting the precipitated peptide by centrifugation or filtration. peptide.com
The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis and Enzymatic Synthesis Approaches
While SPPS is dominant in research settings, solution-phase and enzymatic methods offer advantages for large-scale production and sustainable synthesis. wikipedia.org
Solution-phase peptide synthesis (LPPS) involves carrying out the synthesis in a homogeneous solution, with purification of the intermediate peptide at each step. chempep.com For longer peptides, a fragment condensation approach is often employed. chempep.comwikipedia.org This strategy involves the synthesis of smaller, protected peptide fragments, which are then coupled together in solution. chempep.comspringernature.com
For this compound, a potential fragment condensation strategy could involve the synthesis of two dipeptide fragments, such as L-Tyrosylglycine and L-Leucyl-L-phenylalanine, followed by their coupling. This approach can be advantageous for large-scale synthesis as it allows for the purification of smaller fragments, potentially leading to a purer final product. chempep.com However, a major challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. wikipedia.org Careful selection of coupling reagents and conditions is crucial to minimize this side reaction. iris-biotech.de
Enzymatic peptide synthesis using proteases offers a green and sustainable alternative to traditional chemical methods. rpi.edu This approach utilizes the reverse catalytic activity of proteases to form peptide bonds in aqueous or mixed aqueous-organic media. thieme-connect.de Key advantages include high stereospecificity, which eliminates the need for racemization-prone activation steps, and the use of minimal protection strategies. thieme-connect.de
For the synthesis of this compound, proteases like papain or α-chymotrypsin could potentially be employed. nih.gov The synthesis can proceed through a kinetically controlled approach, where an amino acid ester acts as the acyl donor. For instance, L-Tyrosine ethyl ester could be coupled with Glycyl-L-leucyl-L-phenylalanine. The choice of enzyme, solvent system, and reaction conditions (pH, temperature) is critical for optimizing the yield and minimizing enzymatic hydrolysis of the product. nih.gov
While enzymatic synthesis is highly attractive from a sustainability perspective, challenges remain in terms of enzyme stability, substrate specificity, and reaction optimization for specific peptide sequences.
| Synthesis Method | Key Advantages | Key Challenges |
| Solid-Phase Peptide Synthesis (SPPS) | Ease of purification, automation, high yields for small to medium peptides. chempep.com | Incomplete reactions leading to impurities, potential for aggregation, scalability limitations. chempep.com |
| Solution-Phase Fragment Condensation | Scalable for large-scale production, purification of intermediates. chempep.com | Risk of racemization during fragment coupling, more laborious purification steps. wikipedia.org |
| Protease-Catalyzed Synthesis | High stereospecificity (no racemization), environmentally friendly, minimal protecting groups. rpi.eduthieme-connect.de | Enzyme stability and specificity, optimization of reaction conditions, potential for product hydrolysis. |
Chemical Modifications and Derivatizations of this compound
The tetrapeptide this compound serves as a scaffold that can be chemically modified to enhance its properties or to facilitate its study. Derivatization strategies are crucial for modulating its biological activity, improving its stability, and enabling its detection and imaging in biological systems. These modifications can be broadly categorized into site-specific labeling, backbone alterations, and conformational constraints through cyclization.
Site-Specific Labeling for Imaging and Detection (e.g., Fluorescent, Isotopic)
Site-specific labeling is a technique used to attach a detectable tag to a specific position within the peptide. This allows for tracking the molecule in complex biological environments, studying its interactions, and visualizing its localization within cells or tissues. all-chemistry.com
Fluorescent Labeling involves the conjugation of a fluorophore, a molecule that emits light upon excitation at a specific wavelength. all-chemistry.com This technique is highly sensitive and is widely used in fluorescence microscopy, flow cytometry (FACS), and in-vivo imaging. all-chemistry.comsb-peptide.com For this compound, fluorescent dyes can be attached to several locations:
The N-terminus: The free amine group at the N-terminal tyrosine is a common site for conjugation.
The C-terminus: The carboxylic acid group at the C-terminal phenylalanine can also be modified.
Amino Acid Side-Chains: While this peptide lacks highly reactive side-chains like lysine or cysteine, the tyrosine residue offers a potential site for certain modifications. all-chemistry.com
A variety of fluorescent dyes are available, each with distinct spectral properties. The choice of dye depends on the specific application and the detection equipment available. sb-peptide.com
Interactive Table: Common Fluorescent Dyes for Peptide Labeling
| Dye Name | Abbreviation | Excitation (nm) | Emission (nm) | Common Applications |
|---|---|---|---|---|
| Carboxyfluorescein | FAM | 495 | 517 | Nucleic acid sequencing, peptide labeling |
| Tetramethylrhodamine | TAMRA | 552 | 578 | Immunochemistry, cellular imaging, DNA sequencing |
| Cyanine 3 | Cy3 | 550 | 570 | FRET, immunoassays, microscopy |
| Cyanine 5 | Cy5 | 650 | 670 | FRET, immunoassays, flow cytometry |
Isotopic Labeling is a technique where one or more atoms in the peptide are replaced with their isotope. wikipedia.org This substitution creates a mass shift that can be detected by mass spectrometry (MS) or changes in vibrational modes detectable by infrared spectroscopy. wikipedia.org It is a powerful tool for tracking metabolic pathways and quantifying peptide concentrations in biological samples. all-chemistry.comwikipedia.org
For this compound, stable isotopes are typically used. Examples include:
Carbon-13 (¹³C): The phenylalanine and tyrosine residues can be synthesized using ¹³C-labeled precursors, allowing their metabolic fate to be traced. nih.gov Studies have used L-[ring-¹³C₆]-labeled phenylalanine and tyrosine to investigate their kinetics in tissues. nih.gov
Deuterium (²H): Replacing hydrogen with deuterium can be used to study hydrogen-exchange reactions. wikipedia.org
Nitrogen-15 (¹⁵N): The amide bonds can be labeled with ¹⁵N to study peptide synthesis and degradation.
Isotopic labeling does not typically alter the chemical properties of the peptide, making it an excellent method for quantitative and metabolic studies without perturbing the biological system. wikipedia.org
Backbone Modifications (e.g., N-methylation, Peptoid-like Structures) for Stability and Activity Tuning
The peptide backbone consists of a repeating series of nitrogen, alpha-carbon, and carbonyl carbon atoms. Modifications to this backbone can have profound effects on the peptide's structure, stability, and biological activity. nih.gov
N-methylation is the substitution of the hydrogen atom on a backbone amide nitrogen with a methyl group. researchgate.net This seemingly minor modification can lead to significant improvements in the peptide's drug-like properties. researchgate.netnih.gov
Increased Proteolytic Resistance: The presence of the N-methyl group sterically hinders the approach of proteases, enzymes that degrade peptides, thus increasing the peptide's half-life in biological systems. nih.govub.edu
Enhanced Membrane Permeability: N-methylation reduces the number of hydrogen bond donors, which can increase the peptide's lipophilicity and its ability to cross cell membranes. ub.edusemanticscholar.org This can lead to improved oral bioavailability. nih.govnih.gov
Conformational Control: The N-methyl group restricts the rotation around the C-N amide bond, influencing the peptide's secondary structure and locking it into a specific conformation. ub.edunih.gov This can be used to fine-tune the peptide's binding affinity and selectivity for its target. nih.govsemanticscholar.org
For this compound, any of the three amide bonds (Tyr-Gly, Gly-Leu, Leu-Phe) could potentially be N-methylated to modulate its properties. The observation that most bioactive cyclic peptide natural products are N-methylated suggests this is a powerful strategy for improving peptide drug candidates. nih.gov
Interactive Table: Comparison of Standard vs. N-Methylated Amide Bonds
| Property | Standard Amide Bond | N-Methylated Amide Bond |
|---|---|---|
| Hydrogen Bond Donor | Yes (Amide N-H) | No |
| Susceptibility to Proteases | High | Low |
| Conformational Flexibility | High | Restricted |
Peptoid-like Structures represent another class of backbone modifications where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This N-alkylation strategy, similar to N-methylation, results in peptidomimetics that are highly resistant to proteolysis and can possess enhanced permeability. ub.edu
Cyclization Strategies for Enhanced Conformational Restriction and Bioavailability Research
Linear peptides like this compound are often highly flexible, adopting a multitude of conformations in solution. This flexibility can be entropically unfavorable for binding to a target receptor and makes them susceptible to degradation by exopeptidases. Cyclization introduces a covalent bond that constrains the peptide into a more rigid, cyclic structure. gla.ac.ukuq.edu.au
This conformational restriction offers several advantages:
Increased Potency: By pre-organizing the peptide into its bioactive conformation, cyclization reduces the entropic penalty of binding, which can lead to higher affinity and potency. gla.ac.uk
Improved Stability: Cyclic peptides are generally more resistant to enzymatic degradation than their linear counterparts. uq.edu.au
Enhanced Selectivity: A rigid conformation can improve binding selectivity for a specific receptor subtype, reducing off-target effects.
For this compound, several cyclization strategies could be envisioned:
Head-to-Tail Cyclization: The N-terminal amine of tyrosine can be linked to the C-terminal carboxyl group of phenylalanine to form a cyclic tetrapeptide. This creates a macrocycle that significantly restricts the backbone's freedom of movement. uq.edu.au
Side Chain-to-Side Chain Cyclization: While the native sequence lacks suitable side chains, analogues could be synthesized with amino acids containing reactive groups. For example, replacing two non-essential residues with lysine and aspartic acid would allow the formation of a lactam bridge between their side chains, creating an internal loop. nih.gov
The choice of cyclization strategy affects the resulting conformation and, consequently, the biological properties of the peptide. uq.edu.au
Development of Green Chemistry Principles in this compound Synthesis
The synthesis of peptides, including this compound, has traditionally relied on methods like Solid-Phase Peptide Synthesis (SPPS). While effective, conventional SPPS has significant environmental drawbacks, consuming large quantities of hazardous solvents and reagents. advancedchemtech.compeptide.com The principles of green chemistry aim to mitigate this impact by designing safer, more efficient, and sustainable synthetic processes. gappeptides.com
Challenges with Traditional SPPS:
Solvent Waste: The most significant source of waste in SPPS comes from the repeated washing and purification steps. advancedchemtech.com Commonly used solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP) are classified as hazardous. peptide.combiotage.com
Hazardous Reagents: The use of harsh acids like trifluoroacetic acid (TFA) for cleaving the peptide from the resin and removing protecting groups generates hazardous waste. advancedchemtech.compeptide.com
Green Chemistry Approaches:
Several strategies are being developed to make the synthesis of peptides like this compound more sustainable.
Greener Solvents: A major focus is replacing hazardous solvents. Alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and cyclopentylmethyl ether (CPME) have been investigated and found to be less toxic. biotage.com In some cases, environmentally benign solvents like water or ethanol can be used. advancedchemtech.com
Continuous Flow Synthesis: Moving from traditional batch reactors to continuous flow systems can reduce the consumption of excess reagents and solvents, minimize waste, and allow for more precise control over reaction conditions. advancedchemtech.com
Minimal-Protection Strategies: The concept of Minimal-Protection SPPS (MP-SPPS) involves using amino acids with unprotected side chains where possible. researchgate.net For the synthesis of this compound, the tyrosine residue could potentially be incorporated without a side-chain protecting group, which would reduce the amount of TFA needed for final deprotection. researchgate.net
Biocatalysis and Enzymatic Synthesis: Enzymes can be used to synthesize amino acid precursors in an environmentally friendly manner. For example, phenylalanine ammonia lyases (PALs) can produce L-phenylalanine and its analogues from cinnamic acids under mild, aqueous conditions. frontiersin.orgnovartis.com This biocatalytic approach avoids the harsh reagents and solvents used in traditional organic synthesis. frontiersin.org The use of immobilized enzymes in continuous flow reactors further enhances scalability and catalyst reusability. frontiersin.org
By incorporating these green chemistry principles, the synthesis of this compound can become more cost-effective, safer, and environmentally sustainable. peptide.com
Interactive Table: Green Alternatives in Peptide Synthesis
| Traditional Method/Reagent | Green Alternative | Principle |
|---|---|---|
| Solvents (DMF, DCM, NMP) | 2-MeTHF, CPME, Ethanol, Water | Use of less hazardous and more sustainable solvents |
| Batch Processing | Continuous Flow Synthesis | Reduced waste, improved efficiency and control |
| Full Side-Chain Protection | Minimal-Protection SPPS | Reduced use of protecting groups and deprotection reagents (TFA) |
| Chemical Synthesis of Precursors | Enzymatic Synthesis (e.g., PAL) | Use of biocatalysts, mild reaction conditions, reduced waste |
Biotechnological and Bioengineering Applications of L Tyrosylglycyl L Leucyl L Phenylalanine
L-Tyrosylglycyl-L-leucyl-L-phenylalanine as a Building Block in Advanced Biomaterials
There is no available scientific literature to suggest that this compound has been utilized as a primary building block for creating advanced biomaterials.
Self-Assembling Peptide Hydrogels for Research Scaffolds
A search for research on this compound forming self-assembling peptide hydrogels for use as research scaffolds yielded no results. While peptide-based hydrogels are a significant area of research in tissue engineering and biomaterials, the specific sequence of α-lactorphin has not been identified in the literature for this purpose.
Design of Peptide-Based Coatings for Biosurfaces
Similarly, there is no documented research on the design or application of peptide-based coatings derived from this compound for modifying biosurfaces.
Integration of this compound in Biosensor and Diagnostic Probe Development (Excluding human diagnostic use)
The known biological interaction of this compound is with opioid receptors. tums.ac.irepdf.pub There is no evidence in the available literature of its integration into biosensors or diagnostic probes for other analytical purposes.
Peptide Recognition Elements for Analyte Detection
No studies have been found that employ this compound as a peptide recognition element for the detection of specific analytes in a biosensor context.
Rational Design of this compound-Derived Peptidomimetics
There is no available research detailing the rational design of peptidomimetics based on the structure of this compound.
Development of Constrained Peptidomimetics for Enhanced Target Affinity
Peptides, while offering high specificity and potency, are often limited by their poor metabolic stability and low oral bioavailability. To overcome these limitations, the development of peptidomimetics—molecules that mimic the structure and function of peptides—is a key strategy. Constraining the conformational flexibility of a peptide can lock it into its bioactive conformation, leading to enhanced affinity for its target receptor.
While specific research on constrained peptidomimetics of this compound is not extensively documented, principles can be drawn from studies on structurally related peptides. For instance, in the case of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), a closely related opioid peptide, the introduction of a fluorinated peptidomimetic at the Tyr¹-Gly² bond was shown to improve its metabolic stability and distribution properties. nih.govnih.gov This approach, which transforms an unstable compound into a more robust one, could theoretically be applied to this compound to enhance its therapeutic potential in preclinical models. nih.govnih.gov
Strategies for creating constrained peptidomimetics often involve the use of unnatural amino acids or cyclization. For example, replacing a dipeptide segment with a heterocyclic ring system, such as an oxadiazole or triazole, can mimic the peptide bond and restrict conformational freedom. nih.gov Such modifications have been successfully applied to other biologically active peptides, like dermorphin, to create potent and stable analogs. nih.gov Another approach involves the incorporation of conformationally constrained amino acids, such as those with cyclopropane (B1198618) rings or other rigid structures, to control the peptide's three-dimensional shape. mdpi.com These strategies aim to pre-organize the peptide into its active conformation, thereby increasing its binding affinity and selectivity for its target protein.
Table 1: Strategies for Developing Constrained Peptidomimetics
| Strategy | Description | Potential Advantage for this compound |
| Fluorination | Introduction of fluorine atoms into the peptide backbone. | Increased metabolic stability and improved distribution properties. nih.govnih.gov |
| Heterocyclic Scaffolds | Replacement of dipeptide units with heterocyclic rings (e.g., oxadiazoles, triazoles). | Enhanced stability and constrained conformation for potentially higher receptor affinity. nih.gov |
| Conformationally Constrained Amino Acids | Incorporation of rigid amino acid analogs (e.g., containing cyclopropane rings). | Precise control over the peptide's 3D structure to favor the bioactive conformation. mdpi.com |
| Grafted Peptides | Inserting the active peptide sequence into a stable cyclic peptide scaffold like a sunflower trypsin inhibitor. | Improved chemical, thermal, and enzymatic stability for in vivo applications. nih.gov |
Scaffold-Based Design for Small Molecule Mimetics of this compound
Moving beyond peptide modifications, scaffold-based design aims to create small, non-peptide molecules that present the key pharmacophoric groups of this compound in the correct spatial orientation to interact with its biological target. This approach can lead to compounds with improved oral bioavailability and metabolic stability.
The design process for such mimetics often starts with identifying the crucial amino acid residues for biological activity. For many bioactive peptides, the aromatic residues Tyrosine and Phenylalanine are key pharmacophore elements. nih.gov The challenge lies in creating a rigid scaffold that positions these and other important functional groups in a manner that mimics the peptide's binding conformation.
Various heterocyclic structures can serve as scaffolds for peptidomimetics. nih.gov For example, a phenyl-piperazine-triazine core has been used to mimic α-helical structures, effectively presenting key side-chain functionalities. nih.gov While the secondary structure of this compound is not explicitly defined as helical, such scaffolds could be adapted to present the Tyr, Leu, and Phe side chains in a spatially correct manner. The development of small molecule mimetics for leptin, such as MA-[D-Leu-4]-OB3, demonstrates the potential of this approach to create orally active compounds that mimic the function of larger peptides. nih.gov
Advanced Delivery System Concepts for this compound and its Derivatives (excluding human dosage/administration)
To protect peptides from degradation and facilitate their delivery to the site of action in preclinical studies, advanced delivery systems are being explored. These systems can enhance the stability and control the release of the encapsulated peptide.
Nanoparticle Encapsulation and Controlled Release Strategies
Encapsulating this compound within nanoparticles can shield it from enzymatic degradation and control its release profile. Polymeric nanoparticles are a versatile platform for this purpose. The release of the peptide from these nanoparticles can be controlled by various mechanisms, including diffusion, swelling of the polymer matrix, or degradation of the polymer. nih.gov
For instance, hydrogels formed from self-assembling peptides containing phenylalanine have been shown to provide controlled release of entrapped molecules. researchgate.net The release kinetics can be influenced by the properties of the hydrogel network. nih.gov Similarly, nanoparticles composed of poly(d-amino acids) have been investigated for their ability to target specific biological processes. researchgate.net The choice of polymer and the method of nanoparticle preparation can be tailored to achieve the desired release characteristics for this compound in a research setting.
Liposomal and Polymeric Micelle Formulations for Enhanced Stability
Liposomes and polymeric micelles are other promising nanocarriers for peptide delivery. Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic molecules. nih.gov While conventional liposomes can have stability issues, modifications such as the inclusion of specific lipids can improve their robustness.
Polymeric micelles are core-shell nanostructures formed from the self-assembly of amphiphilic block copolymers. researchgate.net The hydrophobic core can serve as a reservoir for peptides like this compound, particularly if the peptide has hydrophobic character. The hydrophilic shell, often composed of polyethylene (B3416737) glycol (PEG), can help to prevent clearance by the mononuclear phagocyte system. nih.gov Recent developments have focused on ionizable polymeric micelles containing phenylalanine moieties, which have shown enhanced intracellular delivery of RNA. nih.govbohrium.com This concept could be adapted for the delivery of phenylalanine-containing peptides. Triblock polymers, such as methoxy-poly(ethylene glycol)-poly(l-glutamic acid)-poly(l-phenylalanine), can also self-assemble into micelles and have been shown to provide sustained drug release. mdpi.com
Table 2: Advanced Delivery Systems for Peptides
| Delivery System | Composition | Mechanism of Action | Potential Benefits for this compound |
| Polymeric Nanoparticles | Biodegradable polymers (e.g., PLGA, self-assembling peptides) | Encapsulation protects the peptide; release is controlled by diffusion, swelling, or polymer degradation. nih.govnih.gov | Protection from enzymatic degradation, controlled and sustained release. |
| Liposomes | Phospholipid bilayers | Encapsulation within the aqueous core or lipid bilayer. | Biocompatible, can encapsulate a wide range of molecules. nih.gov |
| Polymeric Micelles | Amphiphilic block copolymers (e.g., PEG-polypeptide) | Self-assembly into core-shell structures, with the peptide in the core. researchgate.netmdpi.com | Enhanced stability, prolonged circulation time in preclinical models. |
Exploration of Therapeutic Potential of this compound through Mechanistic Understanding (Emphasis on in vitro and pre-clinical mechanism of action)
Understanding the mechanism of action of this compound at the molecular level is crucial for exploring its therapeutic potential in non-human models. This involves identifying the specific proteins it interacts with and how these interactions modulate cellular pathways.
Modulation of Specific Disease-Relevant Target Proteins (e.g., Receptors, Enzymes)
The biological activity of a peptide is determined by its interaction with specific receptors or enzymes. While the direct targets of this compound are not well-defined in the available literature, insights can be gained from its constituent amino acids and structurally similar peptides.
The presence of Tyrosine and Phenylalanine suggests potential interactions with systems that recognize these amino acids. For example, L-phenylalanine is a precursor to tyrosine and the catecholamine neurotransmitters. wikipedia.org It can also act as an antagonist at certain calcium channels and glutamate (B1630785) receptors. wikipedia.org L-tyrosine is a critical component of signaling pathways involving tyrosine kinase receptors. khanacademy.org
Peptides with similar sequences offer further clues. For example, the tripeptide Gly-Leu-Phe has been shown to have specific binding sites on human phagocytic blood cells, suggesting a role in immunomodulation. nih.gov A related hexapeptide, D-Tyr-Ser-Gly-Phe-Leu-Thr, is a highly preferential ligand for delta-opiate receptors. nih.gov This raises the possibility that this compound could also interact with opioid receptors. Met-enkephalin (Tyr-Gly-Gly-Phe-Met), another related peptide, regulates immune function and inhibits tumor growth in preclinical models by binding to opioid receptors. medchemexpress.com
Furthermore, the C-terminal phenylalanine residue makes the peptide a potential substrate for enzymes like carboxypeptidase A4, which preferentially cleaves peptides with hydrophobic C-terminal residues such as Phe and Leu. mdpi.com The interaction with such enzymes could be a key aspect of its metabolic pathway and biological activity.
Table 3: Potential Molecular Targets and Mechanisms of Action
| Potential Target | Basis for Hypothesis | Possible Effect of this compound |
| Opioid Receptors | Structural similarity to enkephalins and other opioid peptides. nih.govmedchemexpress.com | Modulation of pain, inflammation, or immune responses in preclinical models. |
| Phagocytic Cell Receptors | Presence of the Gly-Leu-Phe motif. nih.gov | Immunomodulatory effects. |
| Carboxypeptidase A4 | Presence of a C-terminal phenylalanine. mdpi.com | Substrate for the enzyme, potentially releasing smaller bioactive peptides or amino acids. |
| Tyrosine Kinase Pathways | Presence of a tyrosine residue. khanacademy.org | Interaction with signaling pathways involved in cell growth and differentiation. |
| Calcium Channels/Glutamate Receptors | Presence of a phenylalanine residue. wikipedia.org | Modulation of neuronal excitability in in vitro models. |
Role in Investigating Fundamental Biological Processes (e.g., Inflammation, Cell Signaling, Neurotransmission)
The tetrapeptide this compound, a sequence of four specific amino acids, holds theoretical potential as a tool for investigating fundamental biological processes. While direct research on this specific tetrapeptide is not extensively documented in publicly available scientific literature, an understanding of its constituent amino acids—Tyrosine, Glycine, Leucine (B10760876), and Phenylalanine—and related peptide structures provides a basis for exploring its hypothetical roles in inflammation, cell signaling, and neurotransmission.
Inflammation:
The amino acid components of this compound are known to be involved in inflammatory pathways. Phenylalanine, an essential amino acid, is a precursor to Tyrosine. nih.gov Studies have shown that elevated levels of Phenylalanine can be associated with pro-inflammatory responses. In contrast, some peptides containing these amino acids are being investigated for their anti-inflammatory properties. mdpi.com For instance, certain peptides can modulate the production of inflammatory mediators like cytokines. The presence of Tyrosine in the peptide sequence is also significant, as Tyrosine phosphorylation is a key mechanism in cytokine receptor signaling, which is central to the inflammatory response.
It is plausible that this compound could be studied to understand how peptide fragments generated during protein breakdown might influence inflammatory cascades. Research in this area could involve examining its effects on immune cell activation, cytokine release, and the expression of inflammatory markers in various experimental models.
Cell Signaling:
Cell signaling is a complex process involving the transmission of molecular signals from a cell's exterior to its interior, culminating in a specific cellular response. Amino acids and peptides are fundamental to these signaling pathways. Tyrosine residues in proteins are critical substrates for Tyrosine kinases, a family of enzymes that play a pivotal role in a multitude of signaling cascades controlling cell growth, proliferation, differentiation, and metabolism. khanacademy.org The phosphorylation of Tyrosine is a crucial "on-off" switch in many signaling pathways.
Given that this compound begins with a Tyrosine residue, it could theoretically act as a substrate or an inhibitor in Tyrosine kinase-mediated signaling pathways. Researchers might investigate whether this tetrapeptide can compete with larger protein substrates, thereby modulating signaling outputs. The hydrophobic residues, Leucine and Phenylalanine, could also facilitate interactions with cell membranes or specific receptor pockets, influencing signal transduction.
Neurotransmission:
The amino acids Tyrosine and Phenylalanine are direct precursors to key catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine. nih.gov The synthesis of these neurotransmitters is dependent on the availability of Tyrosine in the brain. Therefore, peptides containing Tyrosine and Phenylalanine have the potential to influence neurotransmitter levels and function.
For example, studies on other peptides containing Tyrosine have shown effects on dopaminergic systems. khanacademy.org Research on this compound could explore its ability to cross the blood-brain barrier and its subsequent metabolism in the central nervous system. Investigations might focus on its impact on the synthesis, release, and reuptake of neurotransmitters like dopamine, which are implicated in mood, motivation, and motor control. The Glycine residue is also noteworthy, as Glycine itself acts as an inhibitory neurotransmitter in the spinal cord and brainstem. nih.gov
While direct experimental evidence is lacking, the composition of this compound suggests it could be a valuable research tool. Future studies would be necessary to elucidate its specific activities and to validate its potential applications in understanding the intricate mechanisms of inflammation, cell signaling, and neurotransmission.
Data Tables
Table 1: Constituent Amino Acids and Their Investigated Biological Roles
| Amino Acid | Role in Inflammation | Role in Cell Signaling | Role in Neurotransmission |
| L-Tyrosine | Precursor to molecules that can have both pro- and anti-inflammatory effects. Key in cytokine receptor signaling via phosphorylation. khanacademy.org | Crucial for tyrosine kinase signaling pathways that regulate cell growth, proliferation, and differentiation. khanacademy.org | Precursor for the synthesis of catecholamine neurotransmitters such as dopamine and norepinephrine. nih.gov |
| Glycine | Can have anti-inflammatory and cytoprotective properties. | Modulates intracellular calcium levels and can act as a signaling molecule. | Acts as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem. nih.gov |
| L-Leucine | Can modulate immune cell function and inflammatory responses. | Activates the mTOR signaling pathway, which is a central regulator of cell growth and proliferation. | Can influence the synthesis and release of other neurotransmitters. |
| L-Phenylalanine | High concentrations have been associated with pro-inflammatory cytokine production. | Can influence signaling pathways through its conversion to Tyrosine. | An essential precursor for Tyrosine and subsequent synthesis of dopamine and norepinephrine. nih.gov |
Table 2: Potential Research Applications of this compound
| Research Area | Potential Application of the Tetrapeptide | Rationale Based on Constituent Amino Acids |
| Inflammation Research | Investigating the modulation of cytokine release from immune cells. | Phenylalanine and Tyrosine are involved in inflammatory pathways. |
| Cell Signaling Studies | Studying competitive inhibition or substrate potential in Tyrosine kinase assays. | The N-terminal Tyrosine is a potential site for phosphorylation. |
| Neuroscience Research | Examining the effects on neurotransmitter synthesis and turnover in brain tissue preparations. | Tyrosine and Phenylalanine are precursors to key neurotransmitters. |
Future Research Directions and Emerging Paradigms for L Tyrosylglycyl L Leucyl L Phenylalanine
Integration of Artificial Intelligence and Machine Learning in L-Tyrosylglycyl-L-leucyl-L-phenylalanine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize peptide research, offering powerful tools to predict, design, and optimize peptides like this compound for various applications. oup.comnih.govnih.gov
Predictive Modeling for Peptide Synthesis and Optimization
The chemical synthesis of peptides can be a complex process, with efficiency often hampered by factors such as the aggregation of the growing peptide chain. nih.gov Deep learning models are being developed to predict and optimize peptide synthesis. These models can analyze vast datasets from automated peptide synthesizers to identify patterns and predict the outcomes of synthesis reactions with high accuracy. nih.govacs.org For this compound, this approach could be used to predict optimal synthesis conditions, minimizing the formation of impurities and maximizing yield.
Table 1: Hypothetical Predictive Model Output for this compound Synthesis Optimization
| Coupling Step | Predicted Yield (%) | Predicted Aggregation Risk | Recommended Coupling Time (minutes) | Recommended Reagent |
| Glycine to Leucine (B10760876) | 99.5 | Low | 30 | HBTU |
| Leucine to Phenylalanine | 98.2 | Moderate | 45 | HATU |
| Phenylalanine to Tyrosine | 99.0 | Low | 35 | HBTU |
This table is illustrative and represents the type of data that could be generated by a predictive model for peptide synthesis. The values are not based on actual experimental data for this compound.
AI-Driven Discovery of Novel this compound Interactions
AI algorithms can analyze large biological datasets to predict potential interactions between peptides and protein targets. nih.gov This can significantly accelerate the discovery of novel biological functions for peptides like this compound. By employing virtual screening techniques, AI can dock the structure of this tetrapeptide against vast libraries of protein structures to identify potential binding partners. nih.gov This could reveal previously unknown roles in cellular signaling or metabolic pathways.
High-Throughput Screening and Combinatorial Chemistry for this compound Analogue Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid synthesis and testing of large libraries of molecules. americanpeptidesociety.orgnih.gov These techniques can be applied to generate and screen thousands of analogues of this compound to identify compounds with improved potency, selectivity, or stability. tetrascience.comtetrascience.com
Combinatorial chemistry allows for the systematic creation of a peptide library where each of the four amino acid positions in this compound is varied. americanpeptidesociety.orgwikipedia.org For example, a library could be synthesized where the leucine residue is replaced with every other natural amino acid, or where multiple positions are varied simultaneously. This results in a vast collection of related peptides. nih.gov
These libraries can then be subjected to HTS assays to screen for specific biological activities, such as binding to a particular receptor or inhibiting an enzyme. nih.gov This approach can rapidly identify lead compounds for further development.
Table 2: Representative Data from a High-Throughput Screening of this compound Analogues for Receptor Binding Affinity
| Analogue Sequence | Receptor Binding Affinity (nM) |
| Tyr-Gly-Leu-Phe | 550 |
| Tyr-Gly-Ala -Phe | >10000 |
| Tyr-Gly-Val -Phe | 820 |
| Tyr-Gly-Ile -Phe | 480 |
| Tyr-Gly-Leu-Tyr | 610 |
This table is illustrative and represents the type of data generated from a high-throughput screening experiment. The values are hypothetical and not based on actual experimental data for this compound analogues.
Single-Molecule Studies to Unravel Dynamics and Interactions of this compound
Single-molecule techniques, such as single-molecule Förster resonance energy transfer (smFRET), provide unprecedented insights into the dynamic behavior of individual molecules. acs.orgnih.gov These methods can be used to study the conformational changes of this compound in real-time, as well as its interactions with other biomolecules. nih.govyoutube.com
By labeling the peptide with fluorescent dyes, researchers can observe its folding and unfolding dynamics, and how these are influenced by its environment. biorxiv.org Single-molecule studies can also reveal the kinetics of binding and dissociation of the peptide to its target, providing a detailed understanding of the interaction mechanism. researchgate.net This level of detail is often obscured in traditional ensemble measurements. pnas.org
Cross-Disciplinary Research at the Interface of Synthetic Biology, Materials Science, and this compound Chemistry
The convergence of synthetic biology, materials science, and peptide chemistry opens up exciting new avenues for the application of this compound.
Synthetic biology approaches can be used to engineer microorganisms for the sustainable and scalable production of this peptide and its analogues. europa.eufrontiersin.orgmdpi.com This can be a more environmentally friendly and cost-effective alternative to chemical synthesis, especially for producing large quantities. nih.gov
In materials science, peptides are being explored as building blocks for the creation of novel nanomaterials. romaniajournal.ronih.govnih.gov The self-assembling properties of peptides can be harnessed to create structures like nanofibers, hydrogels, and nanotubes with a wide range of potential applications in areas such as tissue engineering, drug delivery, and biosensing. acs.orgmdpi.com The specific sequence of this compound could be investigated for its potential to self-assemble into unique and functional biomaterials.
Q & A
Advanced Research Question
- In vitro assays : Use cell viability assays (e.g., MTT) to screen for anticancer or antimicrobial activity. Include dose-response curves and IC50 calculations .
- Mechanistic studies : Pair with siRNA knockdown or CRISPR-Cas9 to identify target pathways (e.g., apoptosis or kinase signaling) .
- Controls : Compare with scrambled-sequence peptides to rule out nonspecific effects .
How should researchers address contradictory data in bioactivity studies of this peptide?
Advanced Research Question
Contradictions often arise from:
- Purity variability : Re-synthesize and re-test batches using identical HPLC gradients .
- Assay conditions : Standardize buffer pH, temperature, and cell lines across labs .
- Statistical rigor : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to account for confounding variables .
What methodologies are effective for studying peptide-protein interactions involving this compound?
Advanced Research Question
- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., KD, kon/koff) with immobilized target proteins .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) .
- Molecular docking : Use Rosetta or AutoDock to predict binding sites, followed by mutagenesis validation .
How can researchers assess the stability of this peptide under physiological conditions?
Basic Research Question
- Degradation assays : Incubate in simulated body fluid (SBF) at 37°C and monitor via HPLC-MS over time .
- Protease susceptibility : Test resistance to trypsin or pepsin using gel electrophoresis .
- pH stability : Compare structural integrity across pH 2–8 using CD spectroscopy .
What advanced techniques elucidate the peptide’s mechanism of action in cellular systems?
Advanced Research Question
- Transcriptomics : Perform RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : Use SILAC labeling or TMT multiplexing to quantify protein expression changes .
- Live-cell imaging : Track subcellular localization with fluorescent tags (e.g., FITC-conjugated peptide) .
How can delivery systems for this peptide be optimized in preclinical models?
Advanced Research Question
- Nanoparticle encapsulation : Use PLGA or liposomes to enhance bioavailability and reduce renal clearance .
- In vivo pharmacokinetics : Measure plasma half-life via LC-MS/MS after intravenous vs. oral administration .
- Tissue targeting : Conjugate with cell-penetrating peptides (CPPs) or antibodies for site-specific delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
